molecular formula C17H19NO B099518 4-(Diethylamino)benzophenone CAS No. 18127-87-2

4-(Diethylamino)benzophenone

Cat. No. B099518
CAS RN: 18127-87-2
M. Wt: 253.34 g/mol
InChI Key: IDLJKTNBZKSHIY-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzophenone, also known as 4,4’-Bis(diethylamino)benzophenone, is a chemical compound with the formula 4-[C₂H₅)₂N]C₆H₄COC₆H₄-4-[N(C₂H₅)₂]. It has a molar mass of 324.47 g/mol . It is commonly used as an intermediate in the synthesis of dyes and pigments .


Synthesis Analysis

4-(Diethylamino)benzophenone is synthesized using various methods. One common method is the Friedel-Crafts reaction, which uses AlCl₃ as a catalyst . Another method involves the use of organometallic routes, such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol, followed by oxidation with MnO₂ to form the ketone .


Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzophenone contains a total of 39 bonds; 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

4-(Diethylamino)benzophenone has a density of 1.11 g/cm³ at 20 °C and a melting point of 96.3 °C . It also has a molecular weight of 253.339 Da .

Scientific Research Applications

Multi-photon Lithography

“4-(Diethylamino)benzophenone” is used as a photo-initiator in multi-photon lithography (MPL). MPL is a laser-based additive manufacturing technique for the printing of 3D microstructures with sub-micron resolution using a computer-aided design (CAD). The photo-initiator nonlinearly absorbs the high-intensity light, breaking up and producing radicals, which initiate photo-polymerization, confined within the beam focus (the voxel). The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

Dental 3D Printing

“4-(Diethylamino)benzophenone” is added as a co-initiator to a binary photoinitiating system (camphorquinone-amine) to analyze the degree of conversion (DC) of a light-cured resin for dental 3D printing. The addition of “4-(Diethylamino)benzophenone” significantly enhanced the DC values and, thus, could potentially become an efficient photoinitiator when combined with a camphorquinone-amine system and may be utilized as a more advanced photopolymerization system for dental 3D printing .

Safety and Hazards

4-(Diethylamino)benzophenone is classified as a skin irritant and may cause serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(diethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLJKTNBZKSHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280363
Record name 4-(Diethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzophenone

CAS RN

18127-87-2
Record name 18127-87-2
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Record name 4-(Diethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylamino)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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